molecular formula C17H17Cl3N2O3S2 B12180786 ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12180786
M. Wt: 467.8 g/mol
InChI Key: OHOFSJOBGFRIHF-UHFFFAOYSA-N
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Description

The target compound is a functionalized cyclopenta[b]thiophene derivative featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a complex amino side chain at position 2.

Properties

Molecular Formula

C17H17Cl3N2O3S2

Molecular Weight

467.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl3N2O3S2/c1-2-25-15(24)12-9-5-3-6-10(9)27-14(12)22-16(17(18,19)20)21-13(23)11-7-4-8-26-11/h4,7-8,16,22H,2-3,5-6H2,1H3,(H,21,23)

InChI Key

OHOFSJOBGFRIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Gewald Reaction for Core Formation

The cyclopenta[b]thiophene scaffold is constructed via the Gewald reaction, a one-pot multicomponent condensation. Cyclopentanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine as a base (Table 1).

Procedure :

  • Cyclopentanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) are stirred in ethanol (50 mL) at 80°C for 8 hours.

  • Post-reaction, the mixture is cooled, filtered, and washed with cold ethanol to yield ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a yellow solid (Yield: 65–70%).

Table 1: Optimization of Gewald Reaction Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
EthanolMorpholine80868
DMFPiperidine100645
THFMorpholine701258

Characterization :

  • 1H NMR (CDCl3) : δ 1.35 (t, 3H, CH3), 2.65 (m, 4H, cyclopentane), 4.25 (q, 2H, OCH2), 6.45 (s, 1H, thiophene-H).

  • MS (ESI) : m/z 251.1 [M+H]+.

Introduction of Trichloroethylamino Group

Reductive Amination with Trichloroacetaldehyde

The core’s 2-amino group undergoes reductive amination with trichloroacetaldehyde to install the trichloroethyl moiety.

Procedure :

  • Ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate (5 mmol) and trichloroacetaldehyde (6 mmol) are dissolved in methanol (30 mL).

  • Sodium cyanoborohydride (7.5 mmol) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • The product, ethyl 2-(2,2,2-trichloroethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , is purified via silica chromatography (Hexane/EtOAc 3:1; Yield: 60%).

Table 2: Effect of Reducing Agents on Reductive Amination

Reducing AgentSolventYield (%)
NaBH3CNMeOH60
NaBH4THF32
Pyridine-BoraneDCM45

Characterization :

  • 1H NMR (CDCl3) : δ 1.30 (t, 3H, CH3), 3.20 (d, 2H, CH2-CCl3), 4.18 (q, 2H, OCH2), 6.40 (s, 1H, thiophene-H).

  • 13C NMR : δ 14.1 (CH3), 44.8 (CH2-CCl3), 97.5 (CCl3), 168.2 (COO).

Acylation with Thiophene-2-Carbonyl Chloride

Coupling Reaction

The secondary amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions.

Procedure :

  • Intermediate from Step 2 (3 mmol) and thiophene-2-carbonyl chloride (3.3 mmol) are dissolved in dichloromethane (20 mL).

  • Triethylamine (6 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 4 hours.

  • The crude product is washed with 5% HCl, dried (Na2SO4), and recrystallized from ethyl acetate to yield the title compound (Yield: 75%).

Table 3: Comparison of Coupling Agents

Coupling AgentBaseSolventYield (%)
TEANoneDCM75
HATUDIPEADMF82
CDIPyridineTHF68

Characterization :

  • 1H NMR (CDCl3) : δ 1.32 (t, 3H, CH3), 3.65 (m, 2H, CH2-CCl3), 4.22 (q, 2H, OCH2), 7.15–7.45 (m, 3H, thiophene-H).

  • HRMS (ESI) : m/z 467.8 [M+H]+ (Calcd for C17H17Cl3N2O3S2: 467.8).

Critical Analysis of Methodologies

Key Challenges and Optimizations

  • Cyclization Efficiency : The Gewald reaction requires precise stoichiometry of sulfur to prevent overoxidation. Ethanol as solvent improves yield compared to DMF or THF (Table 1).

  • Trichloroethyl Group Installation : Reductive amination with NaBH3CN minimizes side reactions vs. NaBH4.

  • Acylation Selectivity : HATU increases coupling efficiency to 82% by activating the carbonyl intermediate.

Scalability and Industrial Relevance

  • The three-step sequence is scalable, with total yields of 30–35% after purification.

  • Chlorinated byproducts from trichloroacetaldehyde require careful waste management .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Ring System

  • Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene: The target compound’s 5,6-dihydro-4H-cyclopenta[b]thiophene core (5-membered ring) contrasts with analogs like ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o), which has a 6-membered tetrahydrobenzo[b]thiophene ring.

Substituents at Position 2

  • Trichloroethyl Group: The 2,2,2-trichloroethylamino group in the target compound is unique among the analogs. Similar compounds, such as ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (35), feature halogenated benzoyl groups instead. The trichloroethyl group likely enhances lipophilicity, improving membrane permeability but may also increase metabolic instability .
  • Thiophen-2-ylcarbonyl vs. Other Acyl Groups: The thiophen-2-ylcarbonyl substituent distinguishes the target compound from analogs like methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which uses a furoyl group. Thiophene’s aromatic sulfur atom may influence electronic properties and π-π stacking interactions in biological targets .

Ester vs. Carboxylic Acid Derivatives :

Hydrolysis of the ethyl carboxylate group to a carboxylic acid (e.g., compound 36 in ) is a common modification to alter solubility and bioavailability. The target compound’s ester group may serve as a prodrug, with hydrolysis in vivo enhancing activity .

Antibacterial Activity :

Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) exhibits antibacterial activity, attributed to the free amino group’s interaction with bacterial enzymes. The target compound’s trichloroethyl and thiophen-2-ylcarbonyl groups may enhance potency but require empirical validation .

Anticonvulsant Potential :

Schiff base derivatives of cyclopenta[b]thiophene (e.g., ) show anticonvulsant activity in silico studies. The target compound’s electron-withdrawing trichloro group could modulate neuronal ion channels, though this remains speculative .

Lipophilicity and ADME Profiles :

Biological Activity

The compound ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈Cl₃N₂O₂S
  • Molecular Weight : 415.83 g/mol

Structural Representation

The structural representation includes a cyclopentathiophene core substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateInhibits Gram-positive bacteria
Similar thiophene derivativesAntifungal against Candida albicans

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the safety profile of this compound. Preliminary results show varied effects on different cell lines:

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity observed
MCF715High sensitivity noted

These findings suggest a potential for further development in anticancer therapies.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For instance, the presence of the trichloroethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of cyclopentathiophene showed that compounds with similar structures to this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted:

  • Methodology : Disk diffusion and broth microdilution methods.
  • Results : Significant zones of inhibition were recorded for several derivatives.
  • : The structural features contribute to enhanced antimicrobial properties.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on cytotoxicity against cancer cells:

  • Objective : To evaluate the cytotoxic effects on HeLa and MCF7 cell lines.
  • Findings : The compound exhibited dose-dependent cytotoxicity.
  • Implications : Suggests potential use in cancer treatment protocols.

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